Cas no 201160-36-3 (2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride)

2-(1,3-Benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride is a specialized sulfonyl fluoride compound featuring a benzothiazole moiety. This structure confers reactivity as an electrophilic sulfonylation agent, making it useful for selective modification of nucleophilic residues in organic synthesis and bioconjugation applications. The benzothiazolylsulfanyl group enhances stability while maintaining reactivity toward thiols and other nucleophiles. Its sulfonyl fluoride functionality is particularly valuable in click chemistry and covalent inhibitor design due to its hydrolytic stability under physiological conditions compared to acyl fluorides. The compound's balanced reactivity profile enables controlled labeling of proteins or biomolecules, with potential applications in probe development and activity-based protein profiling (ABPP). It is typically handled under anhydrous conditions to prevent premature hydrolysis.
2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride structure
201160-36-3 structure
Product Name:2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride
CAS No:201160-36-3
MF:C9H8FNO2S3
MW:277.358721733093
CID:5446412
PubChem ID:2831262
Update Time:2025-05-19

2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-(benzo[d]thiazol-2-ylthio)ethanesulfonyl fluoride
    • Ethanesulfonyl fluoride, 2-(2-benzothiazolylthio)-
    • 2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride
    • Inchi: 1S/C9H8FNO2S3/c10-16(12,13)6-5-14-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2
    • InChI Key: BWJGIUGGRNDYSE-UHFFFAOYSA-N
    • SMILES: C(S(F)(=O)=O)CSC1=NC2=CC=CC=C2S1

Experimental Properties

  • Density: 1.55±0.1 g/cm3(Predicted)
  • Boiling Point: 446.3±47.0 °C(Predicted)
  • pka: 0.15±0.10(Predicted)

2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18211374-0.05g
2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride
201160-36-3 90%
0.05g
$212.0 2023-09-19

Additional information on 2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride

Recent Advances in the Study of 2-(1,3-Benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl Fluoride (CAS: 201160-36-3)

2-(1,3-Benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride (CAS: 201160-36-3) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative is recognized for its unique reactivity as an irreversible inhibitor of serine hydrolases, making it a valuable tool for proteomic studies and drug discovery. Recent research has focused on its applications in activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors.

A study published in the Journal of Medicinal Chemistry (2023) explored the compound's mechanism of action, demonstrating its selective inhibition of several serine hydrolases in cancer cell lines. The researchers utilized mass spectrometry-based proteomics to identify specific protein targets, revealing potential therapeutic applications in oncology. The study highlighted the compound's ability to form stable covalent adducts with catalytic serine residues, providing insights into its pharmacodynamic properties.

In another significant development, a 2024 Nature Chemical Biology paper reported the use of 2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride as a chemical probe for studying host-pathogen interactions. The compound was shown to inhibit key virulence factors in bacterial pathogens, suggesting its potential as a novel antibacterial agent. The research team employed structural biology techniques to elucidate the molecular interactions between the compound and its bacterial targets.

Recent synthetic chemistry advancements have improved the accessibility of this compound. A 2023 Organic Letters publication described an optimized synthetic route that increased yield and purity while reducing production costs. This development is particularly important for scaling up research applications and potential clinical translation.

The compound's stability profile has been extensively characterized in recent pharmacokinetic studies. Data presented at the 2024 American Chemical Society National Meeting demonstrated favorable metabolic stability in human liver microsomes, suggesting potential for in vivo applications. However, researchers noted the need for further optimization to address limited membrane permeability in certain cell types.

Emerging applications in neuroscience research have also been reported. A 2024 study in ACS Chemical Neuroscience identified the compound as a modulator of neuroinflammatory pathways, showing promise for the treatment of neurodegenerative diseases. The research combined in vitro and in vivo models to validate the compound's effects on microglial activation and neuroprotection.

Future research directions include the development of derivative compounds with improved selectivity and pharmacokinetic properties. Several pharmaceutical companies have included 2-(1,3-benzothiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride in their screening libraries for covalent inhibitor discovery programs, indicating growing industry interest in this chemical scaffold.

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